(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
The molecular formula for this compound is C20H20N2O4S, with a molecular weight of approximately 384.45 g/mol. Its structure features a thiazole ring, which is known for its significant biological activity, particularly in drug development.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antibacterial and antifungal properties . This makes it a promising candidate for the development of new antimicrobial agents. The compound has shown effectiveness against various strains of bacteria and fungi, which could be pivotal in addressing antibiotic resistance issues in clinical settings.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cancer cell proliferation. The mechanism of action appears to involve the disruption of tubulin polymerization, which is critical for cancer cell division .
The biological activity of this compound can be attributed to its structural properties:
- Thiazole Ring : Known for its role in enhancing biological activity.
- Allyl Group : Contributes to the compound's ability to interact with various biological targets.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting superior efficacy in certain cases.
Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of this compound on prostate cancer and melanoma cell lines. The results showed that the compound induced apoptosis in cancer cells at micromolar concentrations, with IC50 values indicating potent activity compared to existing chemotherapeutics .
Research Findings Summary Table
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h3-10,16H,1,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUXFVHFOCGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.